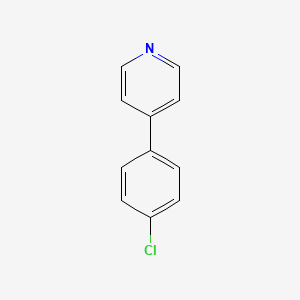

4-(4-Chlorophenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQOPXNLTUXDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307628 | |

| Record name | 4-(4-Chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5957-96-0 | |

| Record name | 5957-96-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Chlorophenyl)pyridine: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)pyridine is a biaryl heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its rigid structure, combining a pyridine ring and a substituted phenyl group, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 5957-96-0 | [1] |

| Molecular Formula | C₁₁H₈ClN | [1] |

| Molecular Weight | 189.64 g/mol | [1] |

| Appearance | White to off-white solid | General Knowledge |

| Solubility | Soluble in polar organic solvents like ethanol, methanol, acetone, and chloroform. Sparingly soluble in water. | [2][3] |

Molecular Structure and Spectroscopic Characterization

The structure of this compound consists of a pyridine ring substituted at the 4-position with a 4-chlorophenyl group.

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

A detailed experimental protocol for a similar Suzuki-Miyaura coupling reaction can be found in the literature, providing a solid foundation for the synthesis of this compound.[4]

Reactivity

The reactivity of this compound is influenced by the electronic properties of both the pyridine and the chlorophenyl rings.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Therefore, electrophilic attack is more likely to occur on the more electron-rich chlorophenyl ring. The chlorine atom is an ortho-, para-director, but the para position is already substituted, so electrophilic substitution would be directed to the ortho positions of the chlorophenyl ring.[1]

-

Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 6-positions. The presence of a good leaving group at these positions would facilitate nucleophilic substitution.

Applications in Drug Development

The 4-arylpyridine scaffold is a key structural motif in several active pharmaceutical ingredients (APIs). While this compound itself may not be a final drug product, it serves as a crucial intermediate in the synthesis of more complex molecules.

A notable example is its connection to the synthesis of Bepotastine , a second-generation antihistamine. The key chiral intermediate in the asymmetric synthesis of Bepotastine is (S)-4-Chlorophenyl-2-pyridinylmethanol. This intermediate can be synthesized from a precursor that is structurally related to this compound, highlighting the importance of this chemical family in pharmaceutical manufacturing.[5][6] Derivatives of 4-(4-chlorophenyl)piperidine, which can be conceptually linked to the reduction of the pyridine ring in this compound, have also been investigated for their analgesic and hypotensive activities.[7]

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling (General Procedure)

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

-

4-Halopyridine (e.g., 4-bromopyridine or 4-chloropyridine)

-

4-Chlorophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate or sodium carbonate)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-halopyridine (1.0 eq), 4-chlorophenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (0.02-0.05 eq) and the anhydrous solvent.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, usually 2-24 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Purification by Recrystallization (General Procedure)

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile building block with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and its adaptable reactivity make it an attractive starting material for the development of novel pharmaceuticals and functional materials. This guide provides a foundational understanding of its chemical properties and structure, empowering researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

-

BLD Pharm. This compound.

-

ResearchGate. Figure S33. 13 C NMR spectrum of 4-(4-chlorophenyl) 2,6-ditolylpyridine (5f).

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum.

-

ChemicalBook. 4-(4-CHLOROBENZYL)PYRIDINE(4409-11-4) 1H NMR spectrum.

-

Benchchem. Solubility Profile of (4-Chlorophenyl)-pyridin-2-yldiazene: A Technical Guide.

-

ChemBK. 4-Chlorophenyl-2-pyridinylmethanol.

-

ResearchGate. Figure S15. 1 H-NMR for N-(4-chlorophenyl)pyridin-4-amine.

-

Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

ResearchGate. Spectroscopic, structural, thermal and antimicrobial studies of 4,6-bis (4-chlorophenyl)- 2-oxo-1,2-dihydropyridine-3-carbonitrile with some transition metals.

-

PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives.

-

MedChemExpress. 4-Chlorophenyl-2-pyridinylmethanol (α-(4-chlorophenyl)pyridine-2-methanol) | Drug Intermediate.

-

Wikipedia. Chlorphenamine.

-

PubMed. 4'-(4-chlorophenyl)-2,2':6',2''-terpyridine ruthenium(II) complexes: Synthesis, characterization, interaction with DNA/BSA and cytotoxicity studies.

-

ChemicalBook. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum.

-

PubChem. (4-Chlorophenyl)(pyridin-2-yl)methanol.

-

Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

-

ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...

-

ResearchGate. Can anybody suggest a method of synthesis of 4-Chloropyridine?

-

Benchchem. Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling.

-

PubChem. 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid.

-

PubChem. (4-Chlorophenyl)-pyridin-4-yloxycarbamic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. New 4'-(4-chlorophenyl)-2,2':6',2″-terpyridine ruthenium(II) complexes: Synthesis, characterization, interaction with DNA/BSA and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Mechanisms of 4-(4-Chlorophenyl)pyridine and its Derivatives

Introduction: The Structural Significance of 4-(4-Chlorophenyl)pyridine in Drug Discovery

The heterocyclic compound this compound serves as a pivotal scaffold in medicinal chemistry. Its unique structure, featuring a pyridine ring linked to a chlorophenyl group, provides a versatile template for the development of novel therapeutic agents. While the biological activity of the parent compound is not extensively documented in isolation, its structural motifs are present in a multitude of biologically active molecules. This guide provides an in-depth exploration of the mechanisms of action elucidated for various derivatives of this compound, offering a comprehensive overview for researchers, scientists, and drug development professionals. The insights derived from these derivatives provide a foundational understanding of the potential biological roles of the core this compound structure.

Anticancer Mechanisms of Action: A Multi-pronged Approach

Derivatives of this compound have demonstrated significant potential as anticancer agents, operating through diverse and targeted mechanisms. These primarily include the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

A prominent mechanism of action for several this compound derivatives is the initiation of apoptosis in cancer cells. Studies on compounds such as 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives have shown that their anticancer effects are mediated through the intrinsic apoptotic pathway.[1] This process is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, these compounds have been observed to trigger the activation of caspase-9, an initiator caspase, which in turn activates caspase-3, an executioner caspase.[1] The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the morphological and biochemical hallmarks of apoptosis.

Caption: Proposed apoptotic pathway induced by pyrazolidine-3,5-dione derivatives.[1]

Kinase Inhibition: Targeting Dysregulated Signaling

Kinases are a class of enzymes that play a critical role in cell signaling, and their aberrant activity is a common feature of many cancers. Several derivatives of this compound have been identified as potent kinase inhibitors.

-

AKT/PKB Pathway Inhibition: The AKT signaling pathway is a crucial regulator of cell survival and proliferation. Certain N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of protein kinase B (PKB/AKT).[1] Specifically, one compound demonstrated inhibitory activity against AKT2/PKBβ in the low micromolar range.[2][3][4] By inhibiting AKT, these compounds can disrupt pro-survival signals and promote cell death in cancer cells. A notable compound, 4j, was found to specifically inhibit AKT2/PKBβ and induced cell death in primary patient-derived glioma cells and neurospheres, while showing less toxicity towards non-cancerous cells.[2][3][4][5]

-

PIM-1 Kinase Inhibition: PIM-1 kinase is another important target in cancer therapy, as its overexpression is linked to cell proliferation and survival in various malignancies. Novel pyridine and pyrazolyl pyridine conjugates containing the 4-(4-chlorophenyl) moiety have been synthesized and shown to be potent inhibitors of PIM-1 kinase.[6] Some of these compounds exhibited significant cytotoxicity against liver cancer (HepG2) cells and were also found to be caspase activators, suggesting a dual mechanism of action.[6]

-

p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is involved in cellular responses to stress and inflammation and can play a role in cancer progression. A pyrazol-3-one derivative, 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one, has been evaluated as a p38 MAPK inhibitor in breast cancer cell lines.[7] This compound showed cytotoxic effects, suggesting that targeting the p38 MAPK pathway could be a viable therapeutic strategy.[7]

Caption: Kinase inhibition by this compound derivatives.

Antimicrobial Activity

The structural components of this compound are also found in various compounds with significant antimicrobial properties.[1] These compounds have demonstrated efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][8] The antimicrobial potential is often assessed using minimum inhibitory concentration (MIC) and zone of inhibition assays.[1] While the precise molecular mechanisms are not fully elucidated for all compounds, they are thought to involve disruption of essential cellular processes in microorganisms.

Modulation of Neuronal Receptors

The pyridine moiety is a common feature in compounds that interact with the nervous system. While direct evidence for this compound is limited, its structural analogs suggest potential interactions with neuronal receptors.

-

Nicotinic Acetylcholine Receptors (nAChRs): nAChRs are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are involved in a wide range of physiological processes in the central and peripheral nervous systems.[9][10][11][12][13] The pyridine ring is a key structural element in many nAChR ligands. Abnormalities in nAChR function have been implicated in various neurological and psychiatric disorders.[12]

-

Cannabinoid-1 Receptor (CB1R): A pyranopyridine derivative incorporating the 4-chlorophenyl group has been identified as a novel cannabinoid-1 receptor (CB1R) inverse agonist.[14] This compound was investigated for the treatment of obesity and was found to reduce body weight and food intake through a CB1R-mediated mechanism.[14]

Potential for Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs.[15][16][17][18] Inhibition of CYP enzymes can lead to drug-drug interactions, resulting in altered drug efficacy and toxicity.[15][16] While a comprehensive in vitro study on 4-aminopyridine showed no direct inhibition of most major CYP isoforms at therapeutic concentrations (with only minor inhibition of CYP2E1 at high concentrations), the potential for this compound and its derivatives to inhibit CYP enzymes should be considered during drug development.[19] The lipophilic nature of the chlorophenyl group could contribute to binding within the active sites of CYP enzymes.

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a this compound derivative against a specific kinase (e.g., AKT2).

Methodology:

-

Reagents and Materials: Purified recombinant human AKT2 enzyme, kinase buffer, ATP, substrate peptide (e.g., a fluorescently labeled peptide), and the test compound.

-

Assay Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, the test compound, and the substrate peptide in the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the phosphorylation of the substrate peptide using a suitable detection method (e.g., fluorescence polarization or luminescence).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

-

Cell-Based Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To measure the induction of apoptosis by a this compound derivative in a cancer cell line.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HeLa or Jurkat) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours). Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

-

Caspase-Glo® 3/7 Assay:

-

Allow the plate to equilibrate to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of active caspase-3/7.

-

Normalize the data to the vehicle control and plot the results as a function of compound concentration.

-

Caption: Workflow for a cell-based caspase-3/7 apoptosis assay.

Toxicological Profile

The toxicological properties of this compound itself have not been thoroughly investigated.[20] However, data on related compounds can provide some initial insights. For instance, 2-amino-3,5-dicyano-4-o-chlorophenyl-6-ethoxypyridine was found to be significantly less acutely toxic than its precursor, 2-chlorobenzylidene malononitrile.[21] It was not a primary skin irritant and was only marginally irritating to the eye.[21] As with any novel chemical entity, a comprehensive toxicological evaluation is essential during the drug development process.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active compounds. The primary mechanisms of action identified for its derivatives are centered on anticancer activity through the induction of apoptosis and the inhibition of key protein kinases such as AKT, PIM-1, and p38 MAPK. Additionally, antimicrobial and neuronal receptor modulating activities have been reported. While the direct biological and toxicological profile of the parent this compound molecule requires further investigation, the extensive research on its derivatives provides a robust framework for the future design and development of novel therapeutics based on this versatile chemical entity.

References

[1] Biological Activity of (4-Chlorophenyl)-pyridin-2-yldiazene and its Analogues: A Technical Overview for Drug Discovery - Benchchem. (n.d.). Retrieved from

[2] Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2547-2557. Retrieved from [Link]

[3] Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed. Retrieved from [Link]

[22] El-Hashash, M. A., et al. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Molecules, 25(21), 5030. Retrieved from [Link]

[8] Examples of compounds derived from pyridine where antiproliferative... - ResearchGate. (n.d.). Retrieved from [Link]

[20] MSDS of (4-Chlorophenyl)(pyridin-2-yl)methanol - Capot Chemical. (2017). Retrieved from [Link]

[7] Abdul Jabbar a Qader, M., Numan, I. T., Al-Sudani, B. T., & Abdalqader, M. A. (2025). Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2- dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. Iraqi Journal of Pharmaceutical Sciences, 34(1). Retrieved from [Link]

[4] Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. Retrieved from [Link]

[6] El-Gazzar, M. G., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific Reports, 14(1), 1-15. Retrieved from [Link]

[9] Nicotinic acetylcholine receptor - Wikipedia. (n.d.). Retrieved from [Link]

[21] Ballantyne, B. (1985). Acute toxicity and primary irritancy of 2-amino-3,5-dicyano-4-o-chlorophenyl-6-ethoxypyridine. Drug and Chemical Toxicology, 8(3), 171-182. Retrieved from [Link]

[10] Kaar, J. L., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 599801. Retrieved from [Link]

[5] Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Taylor & Francis Online. Retrieved from [Link]

[11] Dani, J. A., & Balfour, D. J. (2011). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. International Review of Neurobiology, 98, 1-17. Retrieved from [Link]

[14] Cox, C. D., et al. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596). Journal of Medicinal Chemistry, 53(16), 5963-5975. Retrieved from [Link]

[12] Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic acetylcholine receptors in neurological and psychiatric diseases. Cellular and Molecular Life Sciences, 66(4), 559-574. Retrieved from [Link]

[23] Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed. (1993). Arzneimittelforschung, 43(11), 1161-1164. Retrieved from [Link]

[15] Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Pharmacology & Therapeutics, 222, 107788. Retrieved from [Link]

[13] Hucho, F., & Changeux, J. P. (1999). Chapter 4 The nicotinic acetylcholine receptor. Comprehensive Clinical Chemistry, 3, 75-101. Retrieved from [Link]

[19] Henney, H. R., 3rd, & Blight, A. R. (2015). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology & Toxicology, 16, 34. Retrieved from [Link]

[16] Cytochrome P450's Toxicity and Detoxification Bioquímica Dr. Braulio Jiménez-Vélez. (2012). Retrieved from [Link]

[17] Cytochromes P450. (n.d.). Retrieved from [Link]

[24] this compound | C11H8ClN | CID 303823 - PubChem - NIH. (n.d.). Retrieved from [Link]

[25] 4-(4-chlorophenyl) pyridine an antimicrobial compound of plant origin. (n.d.). Retrieved from [Link]

[26] Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). (2013). Retrieved from [Link]

[18] Iacopetta, D., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8757. Retrieved from [Link]

[27] Hoppel, C. L., et al. (1987). Inhibition of mitochondrial respiration by analogs of 4-phenylpyridine and 1-methyl-4-phenylpyridinium cation (MPP+), the neurotoxic metabolite of MPTP. Biochemical and Biophysical Research Communications, 148(2), 684-693. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 11. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rcm1.rcm.upr.edu [rcm1.rcm.upr.edu]

- 17. purdue.edu [purdue.edu]

- 18. mdpi.com [mdpi.com]

- 19. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. capotchem.com [capotchem.com]

- 21. Acute toxicity and primary irritancy of 2-amino-3,5-dicyano-4-o-chlorophenyl-6-ethoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound | C11H8ClN | CID 303823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. phytojournal.com [phytojournal.com]

- 26. Human Metabolome Database: Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902) [hmdb.ca]

- 27. Inhibition of mitochondrial respiration by analogs of 4-phenylpyridine and 1-methyl-4-phenylpyridinium cation (MPP+), the neurotoxic metabolite of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 4-Arylpyridine Scaffold

An In-Depth Technical Guide to the Discovery and Synthesis of 4-(4-Chlorophenyl)pyridine

The this compound moiety is a deceptively simple, yet profoundly significant, structural motif in modern chemistry. As a key building block, it forms the core of numerous compounds across medicinal chemistry and materials science. Its prevalence stems from the unique electronic properties of the pyridine ring combined with the steric and electronic influence of the para-substituted chlorophenyl group. This scaffold is found in a range of biologically active agents, including kinase inhibitors and cannabinoid-1 receptor (CB1R) inverse agonists, highlighting its value in drug discovery.[1] Furthermore, its role as a precursor for antihistamines and other pharmaceuticals underscores the critical need for efficient and scalable synthetic methodologies.[2][3]

This guide provides a comprehensive exploration of the synthetic evolution of this compound and related 4-arylpyridines. We will traverse the historical landscape, from foundational condensation reactions that first defined heterocyclic chemistry to the revolutionary advent of transition-metal-catalyzed cross-coupling reactions that now dominate the field. This narrative is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the causality behind the synthetic strategies that have shaped the accessibility of this vital chemical entity.

Part 1: Foundational Discoveries in Pyridine Synthesis

The direct "discovery" of this compound is not marked by a single event but is rather an outcome of the broader, rich history of pyridine synthesis. The methods developed in the late 19th century, while not initially targeting this specific molecule, laid the essential groundwork for its eventual creation. These classical "ring-forming" strategies rely on the condensation of acyclic precursors.

The Hantzsch Pyridine Synthesis (1881)

One of the earliest and most enduring methods for pyridine construction is the multi-component reaction developed by Arthur Hantzsch.[4][5] Announced in 1882, this reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia or ammonium acetate.[5][6] The initial product is a 1,4-dihydropyridine (a "Hantzsch ester"), which is subsequently oxidized to the aromatic pyridine ring.[6][7][8]

The causality behind this one-pot synthesis lies in a cascade of well-understood organic reactions: a Knoevenagel condensation between the aldehyde and one β-ketoester, followed by the formation of an enamine from the second β-ketoester and ammonia. A subsequent Michael addition and cyclization/dehydration sequence yields the dihydropyridine intermediate.[5] For the synthesis of a this compound derivative, 4-chlorobenzaldehyde would serve as the aldehyde component, directly incorporating the desired aryl group at the 4-position of the pyridine ring.

The Kröhnke Pyridine Synthesis

Developed by Fritz Kröhnke, this method offers a highly versatile route to 2,4,6-trisubstituted pyridines. The core of this synthesis is the reaction between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound, which act as a 1,5-dicarbonyl equivalent after a Michael addition.[9][10][11] In the presence of a nitrogen donor like ammonium acetate, this intermediate undergoes cyclization and aromatization to yield the pyridine product.[10][11]

The choice of the α,β-unsaturated carbonyl component is critical as it dictates the substituents at the 3- and 4-positions. To synthesize a this compound derivative, one would employ a chalcone-like precursor, such as (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one. The brilliance of the Kröhnke synthesis is its modularity, allowing for the construction of complex, highly functionalized pyridines from readily available starting materials.[9][12]

Part 2: The Paradigm Shift: Transition-Metal-Catalyzed Cross-Coupling

While classical methods build the pyridine ring from acyclic precursors, the late 20th century saw the rise of a new and powerful paradigm: forming the critical aryl-pyridine bond on a pre-existing pyridine ring. This shift was driven by the development of palladium-catalyzed cross-coupling reactions, which offer unparalleled efficiency, functional group tolerance, and modularity.

The Suzuki-Miyaura Coupling: The Modern Workhorse

The Suzuki-Miyaura coupling is arguably the most important and widely used method for the synthesis of this compound in modern laboratories and industrial settings.[13] This reaction creates a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide in the presence of a palladium catalyst and a base.[14]

Causality and Mechanistic Insight: The reaction's success hinges on a well-defined catalytic cycle.

-

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the pyridine partner (e.g., 4-bromopyridine), forming a Pd(II) complex.

-

Transmetalation: The base activates the organoboron species (e.g., 4-chlorophenylboronic acid), facilitating the transfer of the chlorophenyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are ejected as the final product, this compound, regenerating the Pd(0) catalyst for the next cycle.

The mild reaction conditions, the stability and low toxicity of boronic acids, and the vast commercial availability of both coupling partners make the Suzuki reaction exceptionally practical and scalable.[13][14]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Negishi Coupling: An Alternative Powerful Tool

The Negishi coupling provides another robust pathway for C-C bond formation, reacting an organozinc compound with an organic halide, catalyzed by palladium or nickel.[15][16] This method is highly effective and was among the first to enable the coupling of various carbon hybridizations (sp³, sp², sp).[15]

For the synthesis of this compound, this would involve coupling a pyridyl halide with a pre-formed (4-chlorophenyl)zinc halide reagent. While extremely powerful, the primary practical difference from the Suzuki coupling is the nature of the organometallic reagent. Organozinc compounds are typically more reactive but also more sensitive to air and moisture than their boronic acid counterparts, often requiring stricter anhydrous reaction conditions.[15] However, this higher reactivity can be advantageous for less reactive halides.[17]

Part 3: Comparative Analysis and Experimental Protocols

The choice of synthetic route depends heavily on factors like available starting materials, required scale, functional group tolerance, and cost.

Data Presentation: Comparison of Synthetic Routes

| Parameter | Hantzsch Synthesis | Kröhnke Synthesis | Suzuki-Miyaura Coupling | Negishi Coupling |

| Reaction Type | Multi-component Condensation | Condensation / Cyclization | Palladium-Catalyzed Cross-Coupling | Palladium/Nickel-Catalyzed Cross-Coupling |

| Bond Formed | Pyridine Ring Construction | Pyridine Ring Construction | Aryl-Aryl C-C Bond | Aryl-Aryl C-C Bond |

| Key Reagents | Aldehyde, β-Ketoester, Ammonia | α-Pyridinium salt, α,β-Unsaturated Ketone | Pyridine Halide, Phenylboronic Acid | Pyridine Halide, Phenylzinc Halide |

| Advantages | High atom economy, one-pot reaction, builds core ring.[4] | High modularity, access to highly substituted pyridines.[9] | Excellent functional group tolerance, mild conditions, stable reagents.[13] | High reactivity, couples diverse carbon centers.[15] |

| Disadvantages | Can require subsequent oxidation, may have regioselectivity issues.[6] | Requires specific precursors, can be multi-step.[10] | Risk of side reactions from ligands, catalyst cost.[18] | Air/moisture sensitive reagents, requires inert atmosphere.[15] |

Experimental Protocols

This protocol describes a general procedure for synthesizing a 2,4,6-trisubstituted pyridine, which can be adapted for the 4-(4-chlorophenyl) scaffold.

Step 1: Synthesis of N-phenacylpyridinium bromide

-

Dissolve 2-bromoacetophenone (1 eq) in acetone.

-

To this solution, add pyridine (1.1 eq) dropwise with stirring at room temperature. A precipitate will form.

-

Continue stirring for 1-2 hours to ensure the reaction is complete.

-

Collect the solid product by vacuum filtration and wash with cold acetone.

-

Dry the product under vacuum to yield the pyridinium salt.

Step 2: Kröhnke Pyridine Synthesis

-

Combine the N-phenacylpyridinium salt (1 eq), chalcone (e.g., 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one) (1 eq), and ammonium acetate (10 eq) in a round-bottom flask.[10]

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water with stirring to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyridine.[10]

Caption: General experimental workflow for the Kröhnke pyridine synthesis.[10]

This protocol provides a robust and modern method for the target molecule.

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4-bromopyridine hydrochloride (1 eq), 4-chlorophenylboronic acid (1.1 eq), and potassium carbonate (3 eq).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Conclusion: An Ongoing Evolution

The history of this compound synthesis is a microcosm of the evolution of organic chemistry itself. It showcases a clear and decisive trajectory from classical, often forceful, condensation methods that build heterocyclic rings from the ground up, to the elegant and precise logic of modern cross-coupling chemistry that forges key bonds with surgical precision. The early work of chemists like Hantzsch and Kröhnke provided the foundational knowledge of pyridine reactivity, enabling the construction of complex scaffolds. However, the development of palladium-catalyzed reactions by pioneers like Suzuki and Negishi revolutionized the field, making molecules like this compound readily accessible. This accessibility has, in turn, accelerated research in drug discovery and materials science, where the 4-arylpyridine motif continues to be a scaffold of immense value and potential. The ongoing refinement of these catalytic systems promises even more efficient, sustainable, and powerful methods for constructing the vital chemical architectures of the future.

References

- Hantzsch pyridine synthesis. (n.d.). Google Arts & Culture.

- Ciamician–Dennstedt rearrangement - Wikipedia. (n.d.).

- Kröhnke pyridine synthesis - Wikipedia. (n.d.).

- Ciamician-Dennstedt Rearrangement. (n.d.). Merck Index.

- Pyridine - Synthesis via Rearrangement reactions || YR Pharma Tube || Dr. Yerra Rajeshwar. (2021, June 16). YouTube.

- A Comparative Guide to the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: Benchmarking Yields and Methodologies. (n.d.). Benchchem.

- Molecular Editing through Ring Expansion of Pyrroles and Indoles. (2021). Synfacts, 17(11), 1196.

- Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. (2021, July 21). PMC.

- Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling. (n.d.). Benchchem.

- Diversity-Oriented Synthesis of Kröhnke Pyridines. (n.d.). ACS Combinatorial Science.

- Hantzsch pyridine synthesis - Wikipedia. (n.d.).

- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (n.d.). Benchchem.

- The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers. (n.d.). Benchchem.

- Learning from the Hantzsch synthesis. (2000, November 7). Journal of Chemical Education.

- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). University of Leeds.

- Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. (n.d.). ResearchGate.

- Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596). (2010). Journal of Medicinal Chemistry, 53(10), 4028-37.

- Kröhnke Pyridine Synthesis. (n.d.). ResearchGate.

- Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.

- Guareschi-Thorpe Condensation. (n.d.). Merck Index.

- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023, August 21). RSC Publishing.

- Mechanism of the Kröhnke pyridine synthesis. (n.d.). ResearchGate.

- Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.

- Negishi coupling - Wikipedia. (n.d.).

- Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. (n.d.). Benchchem.

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.

- Negishi Coupling. (n.d.). Organic Chemistry Portal.

- Bipyridine. (n.d.). Organic Syntheses.

- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. (n.d.). NIH.

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). PubMed.

- Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. (2011, September 26). Organic Syntheses.

Sources

- 1. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. scispace.com [scispace.com]

- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Negishi coupling - Wikipedia [en.wikipedia.org]

- 16. Negishi Coupling [organic-chemistry.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of 4-Arylpyridines: A Technical Guide to Their Role in Modern Medicinal Chemistry

Abstract

The 4-arylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of 4-arylpyridine derivatives. We delve into their multifaceted roles as anticancer agents, modulators of drug resistance, cardiovascular drugs, and potential therapeutics for neurodegenerative diseases. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape and future potential of this versatile chemical entity. Detailed experimental protocols for the synthesis and biological evaluation of 4-arylpyridine derivatives are provided to facilitate further research and development in this dynamic field.

Introduction: The Strategic Importance of the 4-Arylpyridine Core

The pyridine ring is a fundamental heterocyclic motif, second only to benzene in its prevalence within FDA-approved pharmaceuticals.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive scaffold for drug design. When functionalized with an aryl group at the 4-position, the resulting 4-arylpyridine core offers a three-dimensional architecture that can be readily tailored to interact with a wide range of biological targets. This versatility has led to the discovery and development of 4-arylpyridine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide will explore the key therapeutic areas where 4-arylpyridine derivatives have made a significant impact, providing a detailed analysis of their chemical synthesis, mechanisms of action, and the critical structure-activity relationships that govern their potency and selectivity.

Synthetic Strategies for Assembling the 4-Arylpyridine Scaffold

The construction of the 4-arylpyridine core can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern cross-coupling techniques. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Hantzsch Dihydropyridine Synthesis and Subsequent Aromatization

One of the most established methods for accessing 4-arylpyridines is through the Hantzsch synthesis of 1,4-dihydropyridines, followed by an oxidation step.[3][4] This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[4] The resulting 1,4-dihydropyridine can then be aromatized to the corresponding pyridine using a variety of oxidizing agents.

Experimental Protocol: Hantzsch Synthesis of a 4-Aryl-1,4-Dihydropyridine Derivative

This protocol describes a general procedure for the synthesis of a 4-aryl-1,4-dihydropyridine via the Hantzsch reaction.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Ethyl acetoacetate (2.0 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (10 mL)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.5 mmol), and ethanol (10 mL).

-

Attach a reflux condenser and stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will often precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Modern Synthetic Approaches

While the Hantzsch synthesis remains a workhorse, a variety of modern synthetic methods have been developed to provide more direct and versatile access to 4-arylpyridines. These include:

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions are powerful tools for the direct arylation of pre-functionalized pyridines (e.g., 4-halopyridines) with arylboronic acids, arylstannanes, or other organometallic reagents.[5]

-

Minisci-Type Reactions: This radical-based approach allows for the direct C-H functionalization of pyridines, offering a highly efficient and atom-economical route to 4-arylpyridines. Recent advancements have focused on improving the regioselectivity of this transformation.[2][6]

-

[4+2] Cycloaddition Reactions: The pyridine ring can be constructed through cycloaddition reactions between suitable dienes and dienophiles, providing a convergent approach to highly substituted 4-arylpyridines.

Therapeutic Applications of 4-Arylpyridine Derivatives

The chemical tractability and diverse biological activities of 4-arylpyridines have led to their exploration in a wide range of therapeutic areas.

Anticancer Agents

4-Arylpyridine derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[7]

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-arylpyridine scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.[8] For example, pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells.[9]

Signaling Pathway: Kinase Inhibition by 4-Arylpyridine Derivatives

Caption: Inhibition of kinase signaling pathways by 4-arylpyridine derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a 4-arylpyridine derivative against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (4-arylpyridine derivative)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well white opaque plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction: a. In a 96-well plate, add the test compound, a positive control inhibitor (e.g., staurosporine), and a DMSO vehicle control to the appropriate wells.[10] b. Add the kinase and substrate to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Incubate at room temperature for 40 minutes.[10] c. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.[10]

-

Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Microtubules are dynamic cytoskeletal polymers that play a crucial role in cell division. Disruption of microtubule dynamics is a well-established anticancer strategy. Certain 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been identified as potent inhibitors of tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[11][12]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to measure the effect of a 4-arylpyridine derivative on tubulin polymerization.

Materials:

-

Purified tubulin

-

GTP (Guanosine triphosphate)

-

Tubulin polymerization buffer

-

Fluorescent reporter dye that binds to polymerized microtubules

-

Test compound (4-arylpyridine derivative)

-

Known tubulin polymerization inhibitor (e.g., nocodazole) and enhancer (e.g., paclitaxel) as controls

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound and Control Preparation: Prepare serial dilutions of the test compound and controls.

-

Reaction Setup: a. On ice, prepare a tubulin reaction mix containing tubulin, GTP, and the fluorescent reporter in polymerization buffer.[9] b. In a pre-warmed 96-well plate, add the test compound, controls, or vehicle. c. To initiate polymerization, add the ice-cold tubulin reaction mix to each well.

-

Data Acquisition: a. Immediately place the plate in a pre-warmed fluorescence plate reader. b. Measure the fluorescence intensity at regular intervals over a period of time (e.g., 60 minutes) at 37°C.

-

Data Analysis: a. Plot the fluorescence intensity versus time to generate polymerization curves. b. Compare the curves of the test compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

A fundamental aspect of anticancer drug discovery is the evaluation of a compound's ability to kill cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general procedure for determining the cytotoxic effects of a 4-arylpyridine derivative on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (4-arylpyridine derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized reagent)

-

96-well tissue culture plates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[13]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.[13]

-

Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. b. Plot the percentage of cell viability against the logarithm of the compound concentration. c. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Modulators of P-glycoprotein for Overcoming Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of the P-glycoprotein (P-gp) efflux pump is a common mechanism. 4-Aryl-1,4-dihydropyridines and their corresponding aromatized 4-arylpyridines have been investigated as P-gp inhibitors to reverse MDR.[13] These compounds can restore the intracellular accumulation of cytotoxic drugs in resistant cancer cells.[13]

Structure-Activity Relationship (SAR) of 4-Arylpyridine P-gp Inhibitors

| Position | Structural Feature | Impact on P-gp Inhibition |

| 4-Aryl Ring | Electron-withdrawing or electron-donating substituents | Varied effects, often compound-specific |

| Lipophilicity of the substituent | Increased lipophilicity can enhance activity | |

| Pyridine/Dihydropyridine Ring | Aromatization (pyridine vs. dihydropyridine) | Both scaffolds can exhibit potent activity |

| Basic Side Chain | Presence of a basic nitrogen atom | Often important for activity |

This table provides a generalized summary. Specific SAR can vary depending on the compound series.

Cardiovascular Agents

The 1,4-dihydropyridine scaffold is famously associated with a class of L-type calcium channel blockers used in the treatment of hypertension and angina.[14][15] While the 4-aryl group is a key pharmacophoric feature, the overall substitution pattern on the dihydropyridine ring is crucial for calcium channel blocking activity.

Structure-Activity Relationship (SAR) of 1,4-Dihydropyridine Calcium Channel Blockers

| Position | Structural Feature | Impact on Activity |

| N1 | Unsubstituted | Essential for activity |

| C2, C6 | Small alkyl groups (e.g., methyl) | Optimal for activity |

| C3, C5 | Ester groups | Important for receptor binding |

| C4 | Substituted aryl ring | Crucial for potency and selectivity |

| Ortho or meta substitution on the aryl ring | Generally preferred over para substitution |

This table provides a generalized summary. Specific SAR can vary depending on the compound series.

Agents for Neurodegenerative Diseases

Emerging research suggests that 4-arylpyridine derivatives may have therapeutic potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.[16][17] Some derivatives have been shown to inhibit the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease.[17] Additionally, 4-aminopyridine, a simple pyridine derivative, is used to treat certain symptoms of multiple sclerosis, highlighting the potential of this scaffold in neurology.[16]

Conclusion and Future Perspectives

The 4-arylpyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. Its synthetic accessibility and the rich chemical space that can be explored through its derivatization have led to the identification of potent modulators of a wide range of biological targets. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships that govern the biological effects of these compounds, will undoubtedly lead to the development of the next generation of 4-arylpyridine-based drugs. As our understanding of the molecular basis of disease continues to grow, the strategic application of this privileged scaffold will remain a cornerstone of modern medicinal chemistry.

References

-

Donaire-Arias, A., Montagut, A. M., de la Bellacasa, R. P., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

-

Zhou, X. F., Zhang, L., Tseng, E., Scott-Ramsay, E., Schentag, J. J., Coburn, R. A., & Morris, M. E. (2005). New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors. Drug metabolism and disposition: the biological fate of chemicals, 33(3), 321–328. [Link]

-

Lv, M., Liu, X., Wang, L., Su, Y., Liu, J., Li, Y., ... & Li, Y. (2024). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2286939. [Link]

-

Alajarín, R., Jordán, P., Vaquero, J. J., & Alvarez-Builla, J. (1992). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 13(12), 3028-3042. [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Radi, M., Dreassi, E., Brullo, C., Crespan, E., Tintori, C., Musumeci, F., ... & Botta, M. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific reports, 5, 16493. [Link]

-

Lv, M., Liu, X., Wang, L., Su, Y., Liu, J., Li, Y., ... & Li, Y. (2024). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2286939. [Link]

-

de Oliveira, R. S., de Souza, A. B., da Silva, A. C., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & de Oliveira, R. B. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7609. [Link]

-

Kuno, A., Sakai, H., Sugiyama, Y., & Takasugi, H. (1993). Studies on cerebral protective agents. IV. Synthesis of novel 4-arylpyridine and 4-arylpyridazine derivatives with anti-anoxic activity. Chemical & pharmaceutical bulletin, 41(1), 156–162. [Link]

-

Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016). The medicinal chemist's toolbox for late-stage functionalization of drug-like molecules. Chemical Society reviews, 45(3), 546–576. [Link]

-

de Oliveira, R. S., de Souza, A. B., da Silva, A. C., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & de Oliveira, R. B. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7609. [Link]

-

Teodori, E., Dei, S., Scapecchi, S., Gualtieri, F., P-glycoprotein inhibitory activity of quinazoline derivatives. Bioorganic & Medicinal Chemistry, 20(15), 4568-4576. [Link]

-

Tchekalarova, J., Angelova, V., Tsvetkova, D., Atanasova, M., Peikov, P., & Georgieva, S. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. CNS & neurological disorders drug targets, 22(6), 882–893. [Link]

-

Albratty, M., Alhazmi, H. A., & Al-Marwani, E. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(6), 103846. [Link]

-

Atwal, K. S., Rovnyak, G. C., O'Reilly, B. C., Schwartz, J., Moreland, S., & Gougoutas, J. Z. (1992). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of medicinal chemistry, 35(17), 3254–3263. [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

-

Fan, W., & Chen, G. (2021). Regioselective synthesis of 4-functionalized pyridines. Organic & Biomolecular Chemistry, 19(2), 245-257. [Link]

-

Xu, C., Wang, B., Li, Y., Liu, Y., Zhang, Y., & Wang, X. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European journal of medicinal chemistry, 168, 315–325. [Link]

-

Babu, S. A., Padmavathi, R., Aggarwal, Y., & Suwasia, S. (2018). Synthesis of 4-benzylpyridines via Pd-catalyzed CH3-arylation of 4-picoline. Tetrahedron Letters, 59(4), 368-372. [Link]

-

Willems, E., Willen, L., Ishida, W., Mabuchi, M., Itoh, T., Scott, G. C., ... & Mercola, M. (2012). Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling. ACS medicinal chemistry letters, 3(11), 903–908. [Link]

-

Lunkad, A. (2024, July 3). SAR of Dihydropyridines / SAR of Nifedipine [Video]. YouTube. [Link]

-

Yamazaki, H., Takahara, A., & Sugiyama, A. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & medicinal chemistry letters, 16(4), 798–802. [Link]

-

Sriram, D., Yogeeswari, P., & Thirumurugan, R. (2006). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 16(10), 2796–2799. [Link]

-

Sriram, D., Yogeeswari, P., & Thirumurugan, R. (2006). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 16(10), 2796–2799. [Link]

-

Sriram, D., Yogeeswari, P., & Thirumurugan, R. (2006). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer & anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 16(10), 2796-2799. [Link]

-

Organic Syntheses. (n.d.). A Modular and General Synthesis of 4CzIPN and Related Photoredox Catalysts. Retrieved from [Link]

Sources

- 1. In vitro kinase assay [protocols.io]

- 2. chemrxiv.org [chemrxiv.org]

- 3. texaschildrens.org [texaschildrens.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Regioselective synthesis of 4-functionalized pyridines [ouci.dntb.gov.ua]

- 6. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 8. clyte.tech [clyte.tech]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Introduction: Contextualizing the Need for Early Toxicity Assessment

An In-Depth Technical Guide for the Initial Toxicity Screening of 4-(4-Chlorophenyl)pyridine

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a 4-chlorophenyl group. As a structural motif present in molecules with diverse biological activities, it represents a scaffold of interest for medicinal chemistry and materials science.[1] However, before significant resources are invested in developing any new chemical entity, a robust and early assessment of its potential toxicity is a non-negotiable prerequisite in modern drug discovery and chemical safety. The presence of a chlorinated aromatic ring and a pyridine core necessitates a thorough toxicological evaluation, as these structures are associated with potential liabilities, including metabolic activation to reactive species and off-target effects.

This guide provides a comprehensive framework for the initial toxicity screening of this compound. It is designed for researchers, toxicologists, and drug development professionals, moving beyond a simple checklist of assays. Instead, it details the scientific rationale behind a tiered, multi-parametric screening strategy, from foundational in vitro assessments to preliminary in vivo studies. The objective is to build a preliminary safety profile, identify potential toxicological liabilities, and inform a data-driven " go/no-go " decision for further development.

Tier 1: Foundational In Vitro Toxicity Profiling

The cornerstone of an initial safety assessment lies in a battery of in vitro assays designed to assess fundamental cellular health endpoints. These assays are rapid, cost-effective, and provide crucial data on cytotoxicity, organ-specific toxicity (hepatotoxicity), and genotoxicity.

General Cytotoxicity: Establishing the Dose-Response Relationship

Expertise & Rationale: The first step is to determine the concentration range at which this compound exerts cytotoxic effects. This establishes a baseline understanding of its potency and guides the dose selection for all subsequent, more complex assays. Employing at least two mechanistically distinct cytotoxicity assays provides a more robust and validated dataset. Assays like the MTT test measure metabolic activity, while the Sulforhodamine B (SRB) assay quantifies total cellular protein, offering complementary endpoints.[2]

Experimental Workflow: General Cytotoxicity Screening

Caption: Workflow for determining the IC50 of this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [2]

-

Cell Seeding: Seed cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Hypothetical Cytotoxicity Profile

| Cell Line | Cancer Type | Assay | Hypothetical IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | MTT | 32.5 |

| A549 | Lung Carcinoma | MTT | 25.2 |

| MCF-7 | Breast Adenocarcinoma | MTT | 15.8 |

In Vitro Hepatotoxicity: Assessing a Key Target Organ

Expertise & Rationale: The liver is the primary organ for metabolizing xenobiotics, making it highly susceptible to drug-induced injury. The human hepatocellular carcinoma cell line, HepG2, is a widely accepted model for in vitro hepatotoxicity studies because it retains many liver-specific metabolic functions.[3][4] A multiparametric high-content screening (HCS) approach is superior to a single-endpoint assay, as it can simultaneously assess multiple cellular responses to a toxic challenge, providing deeper mechanistic insights.[3]

Key Hepatotoxicity Endpoints to Monitor: [3]

-

Cell Viability/Loss: Basic measure of cell death.

-

Nuclear Morphology (Size, Condensation): An indicator of apoptosis or cellular stress.

-

Mitochondrial Health (Membrane Potential, Mass): Mitochondria are frequent targets of toxicity.

-

Oxidative Stress: Measures the generation of reactive oxygen species (ROS).

-

DNA Damage (e.g., γH2AX staining): Assesses genotoxic effects at the cellular level.

-

Cell Cycle Arrest: Indicates disruption of normal cell proliferation.

Experimental Workflow: High-Content Screening for Hepatotoxicity

Caption: High-Content Screening (HCS) workflow for hepatotoxicity profiling.

Protocol 2: Multiparametric Hepatotoxicity Assay using HepG2 Cells [3]

-

Cell Seeding: Plate HepG2 cells in 96- or 384-well imaging plates.

-

Compound Treatment: Expose cells to a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

-

Staining: Following treatment, fix and permeabilize the cells. Apply a cocktail of fluorescent probes to simultaneously stain for multiple endpoints (e.g., Hoechst for nuclei, a mitochondrial membrane potential dye, and an oxidative stress indicator).

-

Imaging: Acquire images using an automated high-content imaging system.

-

Analysis: Use image analysis software to segment cells and nuclei and quantify the intensity and morphology of each fluorescent marker on a per-cell basis.

-

Interpretation: Generate dose-response curves for each parameter to identify the primary toxicity pathways affected.

Genotoxicity: Assessing Mutagenic Potential

Expertise & Rationale: Genotoxicity assessment is a critical regulatory requirement. The potential for a compound to mutate DNA is a major safety concern due to its link to carcinogenesis. The bacterial reverse mutation assay, or Ames test, is the gold-standard initial screen for mutagenicity.[5] It uses several strains of Salmonella typhimurium and E. coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[6] The assay detects mutations that restore the gene's function, allowing the bacteria to grow in an amino acid-deficient medium. The inclusion of a liver extract (S9 fraction) is crucial to detect metabolites of the test compound that may be mutagenic.[6]

Experimental Workflow: Ames Test (Bacterial Reverse Mutation Assay)

Caption: Workflow for the Ames bacterial reverse mutation test (OECD 471).

Protocol 3: Ames Test (OECD 471) [5][7]

-

Strain Selection: Use a panel of tester strains, typically S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA.

-

Dose Range Finding: First, conduct a preliminary assay to determine the cytotoxic concentration range of this compound to the bacterial strains.

-

Main Experiment: In separate tubes for each strain, combine the test bacteria, various concentrations of this compound, and either a buffer (for non-activation) or an S9 metabolic activation mix.

-

Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the count of the negative (vehicle) control. Known mutagens are used as positive controls to validate the assay.

Tier 2: Mechanistic Elucidation

Expertise & Rationale: If the Tier 1 assays reveal significant cytotoxicity or hepatotoxicity, the next logical step is to investigate the underlying mechanism. Based on literature for related pyridine derivatives, two common mechanisms of toxicity are the induction of oxidative stress and apoptosis.[8][9]

-

Oxidative Stress: The generation of reactive oxygen species (ROS) can damage cellular components like lipids, proteins, and DNA. A significant increase in ROS production was observed in K562 leukemia cells treated with a pyrano-pyridine derivative.[8][9]

-

Apoptosis: Programmed cell death is a common outcome of irreparable cellular damage. Flow cytometry analysis can confirm apoptosis induction in cells treated with related pyridine compounds.[8]